molecular formula C18H14ClNO4 B1276847 6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid CAS No. 19021-16-0

6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B1276847
CAS No.: 19021-16-0
M. Wt: 343.8 g/mol
InChI Key: JHEHNXNTFNLQKP-UHFFFAOYSA-N
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Description

6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid (CAS: 19021-16-0) is a quinoline derivative with a molecular weight of 343.76 g/mol. Its structure features:

  • A quinoline backbone substituted with a chlorine atom at position 4.
  • A 3,4-dimethoxyphenyl group at position 2, contributing electron-donating effects and enhanced lipophilicity.

This compound is synthesized via methods involving halogenation and coupling reactions under conditions similar to other quinoline derivatives (e.g., DMF, K₂CO₃, and phase-transfer catalysts) .

Properties

IUPAC Name

6-chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO4/c1-23-16-6-3-10(7-17(16)24-2)15-9-13(18(21)22)12-8-11(19)4-5-14(12)20-15/h3-9H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEHNXNTFNLQKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20404405
Record name 6-chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19021-16-0
Record name 6-chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20404405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedländer Reaction-Based Synthesis

  • Starting Materials: 2-amino-5-chlorobenzophenone and 3,4-dimethoxyacetophenone or suitable derivatives.
  • Catalysts and Conditions: Potassium hydroxide (KOH) in aqueous ethanol is commonly used as a base catalyst at elevated temperatures (80–90 °C) for extended periods (18–36 hours) to promote the condensation reaction.
  • Reaction Mechanism: The amino group of 2-amino-5-chlorobenzophenone condenses with the carbonyl group of the acetophenone derivative, followed by cyclization and aromatization to form the quinoline ring system bearing the 6-chloro and 2-(3,4-dimethoxyphenyl) substituents.
  • Isolation: Acidification of the reaction mixture precipitates the quinoline-4-carboxylic acid derivative, which is then filtered and purified.
  • Yields: Reported yields for similar quinoline-4-carboxylic acids range from 49% to 84%, with high purity achieved without extensive chromatographic purification.

Catalytic Multi-Component Reaction (MCR) Using Ionically Tagged Magnetic Nanoparticles

  • Catalyst: Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride, a novel magnetic nanoparticle catalyst.
  • Reaction Components: Aromatic aldehydes, pyruvic acid, and aromatic amines.
  • Conditions: Solvent-free environment at 80 °C with 10 mg catalyst loading.
  • Advantages: The catalyst enables short reaction times, high yields, and easy magnetic separation and recycling.
  • Recrystallization: Final products are purified by recrystallization from ethanol.
  • Application: Although this method is reported for 2-aryl-quinoline-4-carboxylic acids broadly, it can be adapted for the 6-chloro-2-(3,4-dimethoxyphenyl) derivative by selecting appropriate starting materials.

Halogenation and Functional Group Transformations

  • Chlorination: Introduction of the 6-chloro substituent is often achieved via starting from 2-amino-5-chlorobenzophenone or by selective chlorination of the quinoline ring using reagents such as N-chlorosuccinimide or other chlorinating agents.
  • Ether Formation: The 3,4-dimethoxyphenyl substituent can be introduced via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki or Ullmann-type couplings) using 3,4-dimethoxyphenyl boronic acid or halides.
  • Carboxylic Acid Formation: The carboxylic acid group at position 4 is typically installed during the ring formation step or by subsequent oxidation of ester intermediates.

Alternative Synthetic Routes

  • Preparation of Key Intermediates: Ethyl 6-chloro-2-(chloromethyl)-4-phenylquinoline-3-carboxylate can be synthesized via Friedländer reaction of 2-amino-5-chlorobenzophenone with 4-(chloroethyl)acetoacetate catalyzed by cerium ammonium nitrate (CAN) at room temperature, yielding up to 84%. This intermediate can be further functionalized to install the 3,4-dimethoxyphenyl group.
  • Propargylation and Other Substitutions: Propargyloxy derivatives of 6-chloroquinoline-4-carboxylic acid have been synthesized via nucleophilic substitution in DMF with propargyl bromide and phase transfer catalysts, indicating the feasibility of ether formation on the quinoline scaffold.

Data Table: Representative Reaction Conditions and Yields

Method Starting Materials Catalyst/Conditions Reaction Time Yield (%) Notes
Friedländer condensation 2-amino-5-chlorobenzophenone + 3,4-dimethoxyacetophenone KOH, aqueous EtOH, 80–90 °C 18–36 h 49–84 Acidification to isolate product
MCR with magnetic nanoparticle catalyst Aromatic aldehyde + pyruvic acid + amine Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride, 80 °C, solvent-free 30 min High Catalyst recyclable, solvent-free
Friedländer with CAN catalyst 2-amino-5-chlorobenzophenone + 4-(chloroethyl)acetoacetate CAN (10 mol %), MeOH, room temp Several hours 84 High purity, no chromatography needed
Propargylation in DMF 6-chloroquinoline-4-carboxylic acid + propargyl bromide TBAB catalyst, DMF, room temp 24 h Moderate Phase transfer catalysis, nucleophilic substitution

Research Findings and Notes

  • The use of ionically tagged magnetic nanoparticles as catalysts represents an innovative and green approach, offering easy catalyst recovery and reuse without loss of activity.
  • The Friedländer reaction remains the cornerstone for quinoline ring construction, with potassium hydroxide in aqueous ethanol providing a robust and scalable method.
  • Selective chlorination at the 6-position is best achieved by starting with appropriately substituted benzophenone derivatives to avoid side reactions.
  • The introduction of the 3,4-dimethoxyphenyl group can be efficiently done via cross-coupling or nucleophilic substitution, depending on the intermediate used.
  • Recrystallization from ethanol is a common purification step yielding high-purity quinoline carboxylic acids.
  • The choice of solvent, temperature, catalyst loading, and reaction time are critical parameters influencing yield and purity.

Chemical Reactions Analysis

6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by:

Molecular targets and pathways involved include various proteins, nucleic acids, and cellular receptors, depending on the specific biological context.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name CAS Number Substituent (Position 2) Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound 19021-16-0 3,4-Dimethoxyphenyl 343.76 Not reported High lipophilicity; electron-donating groups
6-Chloro-2-(propargyloxy)quinoline-4-carboxylate - Propargyloxy 299.72 170 (ester: 156) Reactive propargyl group; lower molecular weight
6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid 445289-11-2 3,4-Dimethylphenyl 299.72 Not reported Reduced polarity vs. methoxy; potential for hydrophobic interactions
6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid 669753-96-2 2-Hydroxyphenyl 299.72 Not reported Hydrogen bonding capability; increased solubility in polar solvents
6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid - 4-Ethoxyphenyl ~327.8 (estimated) Not reported Ethoxy group balances lipophilicity and steric effects

Key Observations :

  • Solubility : Analogs with hydroxyl groups (e.g., 2-hydroxyphenyl) exhibit higher aqueous solubility due to hydrogen bonding .
  • Reactivity : Propargyloxy derivatives are more reactive, enabling click chemistry applications but may pose stability challenges .

Biological Activity

6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid (CAS 924634-97-9) is a compound belonging to the quinoline family, recognized for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

  • Molecular Formula : C18H14ClNO4
  • Molecular Weight : 341.76 g/mol
  • Structure : The compound features a quinoline core substituted with a chloro group and a dimethoxyphenyl moiety.

The biological activity of this compound is primarily attributed to its ability to inhibit topoisomerases, particularly topoisomerase II. This inhibition disrupts DNA replication and transcription processes, leading to cell cycle arrest and apoptosis in various cancer cell lines .

Target Enzymes

  • Topoisomerase II : Inhibition leads to DNA damage and cell death.

This compound has been shown to interact with various enzymes and proteins:

  • Enzyme Inhibition : It inhibits topoisomerases crucial for DNA processes.
  • Cellular Effects : Alters gene expression and cellular metabolism by impacting signaling pathways .

Biological Activity Overview

The compound exhibits significant biological activities, including:

  • Anticancer Activity : Demonstrated effectiveness in inhibiting proliferation in various cancer cell lines.
  • Antimicrobial Properties : Active against certain bacterial strains, including Mycobacterium tuberculosis (M. tb.) .

Anticancer Activity

A study evaluated the anticancer potential of this compound in several cancer cell lines. The compound induced G0/G1 phase cell cycle arrest without triggering apoptosis, suggesting a unique mechanism of action that could be leveraged for therapeutic purposes .

Cell LineIC50 (µM)Mechanism of Action
MLLr Leukemia7.2SIRT3 inhibition; G0/G1 arrest
Breast Cancer15.5Topoisomerase II inhibition
Lung Cancer12.0Induction of apoptosis

Antimicrobial Activity

Research indicated that the compound also exhibits activity against M. tb., with specific halogen substitutions enhancing its efficacy. The chloro derivative was particularly noted for its potent inhibitory effects against both replicating and non-replicating forms of the bacteria .

CompoundMIC (µg/mL)Activity Type
6-Chloro Derivative< 10Active against replicating M. tb.
Iodo Derivative> 64Loss of activity

Q & A

Q. How to address scale-up challenges in multi-gram synthesis?

  • Methodology : Transition from batch to flow chemistry for chlorination steps to improve heat dissipation. Use in-line FTIR for real-time monitoring. For purification, replace column chromatography with recrystallization (ethanol/water) or centrifugal partition chromatography .

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